molecular formula C13H23NO2 B598913 tert-Butyl (trans-4-vinylcyclohexyl)carbamate CAS No. 1198355-16-6

tert-Butyl (trans-4-vinylcyclohexyl)carbamate

Cat. No.: B598913
CAS No.: 1198355-16-6
M. Wt: 225.332
InChI Key: SLGRVODTFJIPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves the reaction of tert-butyl carbamate with trans-4-vinylcyclohexyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (trans-4-vinylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (trans-4-vinylcyclohexyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl (trans-4-vinylcyclohexyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.

Biological Activity

tert-Butyl (trans-4-vinylcyclohexyl)carbamate, also known by its CAS number 1198355-16-6, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H23NO2
  • Molar Mass : 225.33 g/mol
  • Water Solubility : Slightly soluble in water
  • Storage Conditions : 2-8°C
  • Irritant Status : Classified as an irritant .

Research indicates that this compound may function through several mechanisms:

  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and β-secretase. These enzymes are critical in the pathology of neurodegenerative diseases such as Alzheimer’s disease.
    • In vitro studies have shown that this compound can prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology .
  • Neuroprotective Effects :
    • The compound has demonstrated protective effects on astrocytes against amyloid beta-induced toxicity. Specifically, it reduces the production of pro-inflammatory cytokines like TNF-α and IL-6, which are associated with neuroinflammation .
  • Oxidative Stress Reduction :
    • In vivo studies indicate that this compound can mitigate oxidative stress markers in animal models, suggesting potential antioxidant properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
AChE InhibitionIC50 = 15.4 nM
β-secretase InhibitionK_i = 0.17 μM
Amyloid Aggregation85% inhibition at 100 μM
Cytotoxicity in Astrocytes100% cell viability at 100 μM
Reduction of TNF-αSignificant decrease observed

Case Studies

  • In Vitro Studies on Astrocytes :
    • A study assessed the impact of this compound on astrocyte viability when exposed to amyloid beta peptides. Results indicated a significant improvement in cell viability when treated with the compound alongside Aβ, suggesting a protective role against neurotoxic effects .
  • In Vivo Models :
    • In scopolamine-induced oxidative stress models, treatment with this compound resulted in lower malondialdehyde levels compared to untreated controls, indicating its potential for reducing oxidative damage in neural tissues .

Properties

IUPAC Name

tert-butyl N-(4-ethenylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGRVODTFJIPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672982
Record name tert-Butyl (4-ethenylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198355-16-6
Record name tert-Butyl (4-ethenylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.